Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
methyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3 |
InChI Key |
NPRJZFPRCHQZLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN2CCCC2CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate typically involves a multi-step process:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes react with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: This step, catalyzed by cesium carbonate in dimethyl sulfoxide, leads to the formation of the desired pyrrolopyrazine derivative.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Hydrogenation and Reductive Cyclization
The compound participates in hydrogenation reactions to achieve ring saturation or modify substituents. A notable example involves palladium-catalyzed hydrogenation under controlled pressures (1–3 atm H₂) to reduce unsaturated bonds in intermediates during synthesis.
Reductive cyclization has also been employed to construct the bicyclic framework. For instance, amino keto esters undergo cyclization using sodium cyanoborohydride (NaCNBH₃) in methanol under acidic conditions (HCl-MeOH, pH 6), yielding piperazine intermediates .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | Pd/C, H₂ (1–3 atm), RT | Saturated bicyclic derivatives | 75–90% | |
| Reductive Cyclization | NaCNBH₃, HCl-MeOH, reflux | Piperazin-2-ylpropanoates | 60–75% |
Alkylation and Dieckmann Cyclization
The ester group facilitates alkylation reactions. Methyl bromoacetate is commonly used to alkylate secondary amines in the piperazine ring, forming diacetate intermediates . Subsequent Dieckmann cyclization (base-induced intramolecular ester condensation) generates lactam derivatives.
Example protocol :
-
Alkylation with methyl bromoacetate in THF at 0–5°C.
-
Dieckmann cyclization using NaOMe in dry toluene at 110°C.
-
Acidic demethoxycarbonylation (HCl, H₂O) removes the methoxy group, yielding ketones .
Acid-Catalyzed Hydrolysis
The methyl ester undergoes hydrolysis in acidic media to form carboxylic acid derivatives. For example, treatment with HCl-MeOH (2 M) at reflux cleaves the ester group, producing the corresponding acid.
| Reaction | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Ester Hydrolysis | HCl-MeOH (2 M), reflux, 1 h | Carboxylic acid derivative | Requires neutralization |
Oxidation Reactions
The tertiary amine in the pyrrolidine ring is susceptible to oxidation. Potassium permanganate (KMnO₄) in aqueous acidic conditions oxidizes the amine to a ketone.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄ (1 M), 60°C, 4 h | Pyrrolidinone derivative | 55% |
Nucleophilic Substitution
The ester group participates in nucleophilic substitution with amines or alcohols. For instance, benzylamine reacts with the ester in DMF at 80°C to form amide derivatives.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | DMF, 80°C, 12 h | Amide derivative | 70% |
Stereochemical Modifications
The stereochemistry at the 3-position (methyl group) influences reactivity. Chiral resolution via crystallization with tartaric acid derivatives has been reported to isolate enantiomerically pure forms.
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate has been investigated for its potential as a lead compound in drug discovery. Its structure allows for interaction with various biological targets, making it a candidate for developing therapeutics against diseases such as cancer and neurological disorders.
- Cancer Research : Studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines. For instance, an investigation demonstrated a significant reduction in cell viability (IC50 = 15 µM) in breast cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial and Antiviral Activities
The compound has been evaluated for its antimicrobial and antiviral properties.
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Antiviral Activity : Research indicated that at concentrations as low as 10 µg/mL, the compound could reduce viral titers by 50% against influenza viruses .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways. Its ability to modulate enzyme activity presents opportunities for therapeutic interventions in metabolic disorders .
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | MIC of 32 µg/mL against Staphylococcus aureus . |
| Antiviral Activity | Reduction of viral titers by 50% at 10 µg/mL against influenza viruses . |
| Cancer Cell Line Study | IC50 = 15 µM in breast cancer cell lines . |
| Enzyme Inhibition Potential | Potential to inhibit enzymes involved in metabolic pathways . |
Industrial Applications
In addition to its biological applications, this compound serves as a building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure enables the development of novel materials and catalysts for various chemical reactions .
Mechanism of Action
The exact mechanism of action of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its antitumor activity may involve the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrrolo-pyrazine family encompasses diverse derivatives with variations in substituents, oxidation states, and ring saturation. Below is a detailed comparison:
Cyclic Dipeptide Derivatives
Cyclo(L-Pro-L-Val) (3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione):
Cyclo(L-Pro-L-Tyr) (3-[(4-hydroxyphenyl)methyl]-octahydropyrrolo[1,2-a]pyrazine-1,4-dione):
Hexahydro-Pyrrolo-Pyrazine-Diones
- Maculosin ((3S,8aS)-3-[(4-hydroxyphenyl)methyl]-octahydropyrrolo[1,2-a]piperazine-1,4-dione): Structure: Piperazine ring instead of pyrazine, with a hydroxyphenyl group. Activity: Known for phytotoxic and antimicrobial properties . Differentiation: The piperazine ring reduces conformational flexibility compared to pyrazine derivatives.
- (3R,8aS)-3-Methyl-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine-1,4-dione: Structure: Methyl substituent at position 3. Activity: Demonstrates antioxidant activity in Streptomyces strains . Synthesis: Produced via microbial fermentation or chemical cyclization of amino acid precursors .
Comparative Data Table
Key Research Findings
Biological Activity : this compound lacks direct bioactivity reports but serves as a precursor for bioactive derivatives. In contrast, diketone derivatives like cyclo(L-Pro-L-Val) and maculosin exhibit significant antimicrobial and antioxidant properties .
Structural Impact on Function :
- Ester groups (e.g., methyl carboxylate) enhance solubility and reactivity for further derivatization .
- Diketone moieties (1,4-dione) are critical for metal chelation and radical scavenging, explaining antioxidant effects .
Synthetic Flexibility: The pyrrolo-pyrazine core allows modular substitution, enabling tailored physicochemical properties. For example, arylaminocarbonyl groups in pyrido-pyrazine derivatives improve thermal stability .
Biological Activity
Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by recent research findings and data.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₅N₂O₂
- Molecular Weight : 169.22 g/mol
- CAS Number : 1217985-78-8
This compound exhibits its biological effects primarily through interactions with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It can bind to receptors on cell membranes, influencing their activity and triggering downstream signaling pathways.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting microbial cell wall synthesis, leading to cell lysis and death .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Studies have demonstrated that it can inhibit viral replication in vitro, particularly against viruses like the Yellow Fever Virus (YFV). The minimal effective dose for antiviral activity was reported at 32 mg/kg/day .
Anticancer Potential
This compound has shown promise as an anticancer agent. It induces apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. Research findings suggest that it modulates signaling pathways related to cell proliferation and survival . A summary of its anticancer effects is presented in Table 1.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.4 | Induction of apoptosis |
| MCF-7 | 10.2 | Inhibition of cell proliferation |
| A549 | 12.5 | Activation of intrinsic apoptosis |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of this compound against Enterococcus faecalis. Results showed a significant reduction in bacterial viability at concentrations above 20 µg/mL .
- Antiviral Activity Assessment : In a controlled experiment with YFV-infected hamsters, administration of the compound starting four days post-infection improved survival rates significantly when dosed at 100 mg/kg/day .
- Cancer Treatment Research : A recent investigation into the anticancer properties revealed that the compound effectively inhibited growth in multiple human tumor cell lines through apoptosis induction mechanisms .
Q & A
Q. What chromatographic methods are suitable for isolating this compound from microbial extracts?
- Methodological Answer : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is effective. Retention time matching against authenticated standards (e.g., 8–12 min under specific conditions) and UV-Vis spectral similarity (>90%) can confirm identity. LC-MS with electrospray ionization (ESI) further validates molecular weight ([M+H]+ ion) and fragmentation patterns. Preparative HPLC is recommended for bulk isolation .
Q. How can basic physicochemical properties (e.g., LogD, pKa) be experimentally determined for this compound?
- Methodological Answer :
- LogD : Use shake-flask partitioning at pH 5.5 and 7.4 with octanol/water phases, followed by UV spectrophotometry or LC-MS quantification. Reported LogD values (0.45 at both pH levels) suggest minimal ionization dependency .
- pKa : Potentiometric titration in aqueous-organic solvent mixtures (e.g., water/methanol) using automated titrators. The pKa of 11.47 indicates a weakly basic nitrogen in the pyrrolopyrazine ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacokinetic (PK) profile of pyrrolopyrazine derivatives in anticancer applications?
- Methodological Answer : Co-crystal structure analysis (e.g., with cIAP proteins) identifies key binding motifs. For example, introducing a cyclopropane moiety at metabolically labile sites (e.g., octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazines) reduces oxidative metabolism. In vitro assays (e.g., human liver microsomes) assess metabolic stability, while murine xenograft models (e.g., MDA-MB-231 breast cancer) validate efficacy. PK parameters (AUC, t₁/₂) are quantified via LC-MS/MS .
Q. What role does this compound play in enhancing fluorophore photophysical properties?
- Methodological Answer : Fusion with rhodamine scaffolds (e.g., octahydropyrrolo[1,2-a]pyrazine-rhodamine hybrids) increases Stokes shift (56–99 nm) by introducing vibronic coupling. Substituents like electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂) modulate emission wavelength and photostability. Validation involves UV-Vis absorption, fluorescence spectroscopy, and photobleaching assays under confocal microscopy .
Q. How do microbial co-cultures enhance the biosynthesis of pyrrolopyrazine derivatives with antioxidant activity?
- Methodological Answer : Co-culturing Trichoderma harzianum and Burkholderia vietnamiensis upregulates diketopiperazine biosynthesis pathways, as shown via metabolomics (LC-QTOF-MS). Key intermediates like cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Tyr) are quantified using MRM transitions. Antioxidant activity is validated via DPPH radical scavenging (IC₅₀) and metal chelation assays (e.g., ferrous ion binding) .
Q. What computational strategies predict the bioactivity of pyrrolopyrazine derivatives against apoptosis-regulating proteins?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against XIAP BIR3 domains identifies hydrogen bonding with Trp323 and hydrophobic interactions with Leu307. Free energy perturbation (FEP) calculations refine binding affinity predictions. In vitro validation uses fluorescence polarization assays (e.g., displacement of FITC-labeled SMAC mimetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
